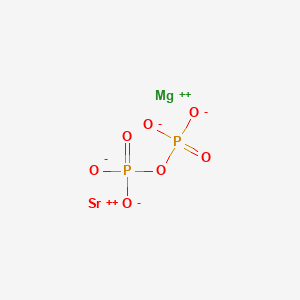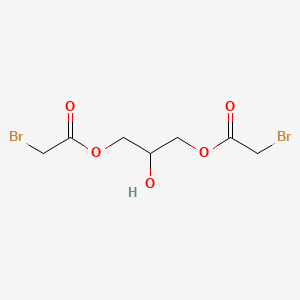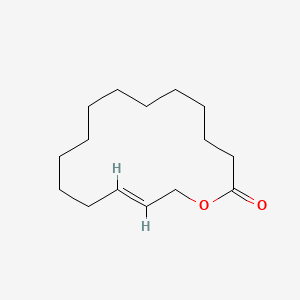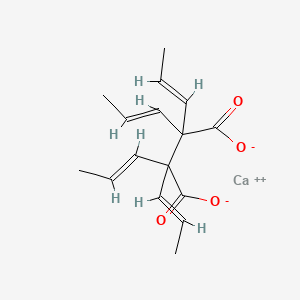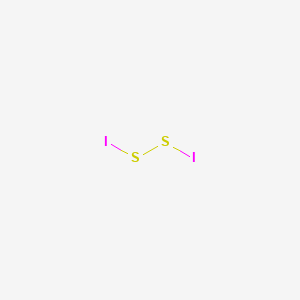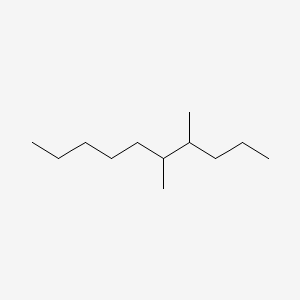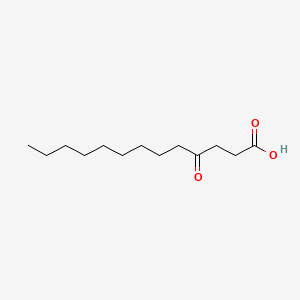
4-Oxotridecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxotridecanoic acid: is a long-chain fatty acid with the molecular formula C₁₃H₂₄O₃ It is characterized by the presence of a keto group at the fourth carbon position and a carboxylic acid group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxotridecanoic acid typically involves the oxidation of tridecanoic acid derivatives. One common method is the oxidation of 4-hydroxytridecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the keto group.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the catalytic oxidation of tridecanoic acid. This process involves the use of metal catalysts, such as palladium or platinum, in the presence of oxygen. The reaction is conducted at elevated temperatures and pressures to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Oxotridecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction of the keto group can yield 4-hydroxytridecanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, in the presence of a base.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: 4-Hydroxytridecanoic acid.
Substitution: Amino or alkoxy derivatives of tridecanoic acid.
Scientific Research Applications
4-Oxotridecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Oxotridecanoic acid involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in fatty acid metabolism. The keto group allows it to participate in redox reactions, influencing cellular processes and metabolic pathways. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.
Comparison with Similar Compounds
4-Oxotridecanoic acid can be compared with other similar compounds, such as:
3-Oxotridecanoic acid: Similar structure but with the keto group at the third carbon position.
4-Hydroxytridecanoic acid: Contains a hydroxyl group instead of a keto group at the fourth carbon position.
Tridecanoic acid: Lacks the keto group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific keto group placement, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
92155-71-0 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
4-oxotridecanoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-12(14)10-11-13(15)16/h2-11H2,1H3,(H,15,16) |
InChI Key |
MFVKNKJZCSBJML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



